Product packaging for Epostane(Cat. No.:CAS No. 80471-63-2)

Epostane

Cat. No.: B027743
CAS No.: 80471-63-2
M. Wt: 357.5 g/mol
InChI Key: CETKWEWBSMKADK-GSXVSZIWSA-N
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Description

Historical Context and Academic Significance in Steroid Research

Epostane, known by its developmental code name WIN-32729, emerged from the laboratories of Sterling-Winthrop Research Institute. It was developed as a potent inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system. wikipedia.orgwikipedia.org This enzyme is a critical gateway in the biosynthesis of most steroid hormones, catalyzing the conversion of Δ⁵-3β-hydroxysteroids to the Δ⁴-ketosteroid configuration. wikipedia.orgtaylorandfrancis.com The discovery and characterization of this compound provided researchers with a specific and effective means to block this crucial step, thereby preventing the synthesis of key steroids like progesterone (B1679170) from pregnenolone (B344588) and androstenedione (B190577) from dehydroepiandrosterone (B1670201). wikipedia.orgwikipedia.org

The academic significance of this compound lies in its ability to induce a state of acute steroid deprivation, allowing for the detailed study of the physiological processes dependent on these hormones. Although initially investigated for its potential as a contraceptive and an agent for the termination of early pregnancy, its true legacy is its contribution to our fundamental understanding of steroid-dependent pathways. wikipedia.orgnih.gov

This compound as a Research Tool in Endocrine Physiology

The primary utility of this compound in academic research stems from its function as a competitive inhibitor of the 3β-HSD enzyme. nih.gov This specific mode of action allows for the targeted disruption of steroidogenesis, enabling researchers to explore the direct consequences of reduced steroid hormone levels in various physiological contexts.

In the field of reproductive endocrinology, this compound has been instrumental in elucidating the indispensable role of progesterone in the establishment and maintenance of pregnancy. nih.govnih.gov By administering this compound, researchers can effectively block endogenous progesterone production, leading to a cascade of events that mimic the natural decline in progesterone that precedes menstruation or parturition. This has provided a powerful model for studying the processes of implantation, luteal function, and the initiation of labor. nih.gov

Furthermore, research utilizing this compound has extended to the study of adrenal gland function. The 3β-HSD enzyme is also present in the adrenal cortex and is necessary for the synthesis of glucocorticoids and mineralocorticoids. Studies have used this compound to investigate the impact of acute inhibition of adrenal steroidogenesis, offering insights into the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.

Overview of Major Academic Research Themes Involving this compound

Academic research involving this compound can be broadly categorized into several key themes:

Interruption of Early Pregnancy: A significant body of research has focused on this compound's ability to terminate early pregnancy by inhibiting progesterone synthesis. nih.govnih.govnih.gov These studies have been crucial in demonstrating the absolute requirement of progesterone for the continuation of gestation.

Ovulation and Follicular Development: this compound has been used to investigate the role of steroids in the ovulatory process. Research in this area has shown that inhibiting steroidogenesis can interfere with follicular rupture and oocyte maturation.

Luteal Phase Physiology: The luteal phase of the menstrual cycle is characterized by high levels of progesterone. This compound has been employed to study the effects of luteal phase progesterone deficiency on the endometrium and the menstrual cycle.

Mechanism of Parturition: By inducing a pre-term decline in progesterone, this compound has been used in animal models to study the hormonal triggers of labor and delivery.

Detailed Research Findings

Academic studies have quantified the effects of this compound on steroid hormone levels, providing valuable data for understanding its in vivo activity.

Table 1: Effect of this compound on Serum Steroid Hormone Levels in Nonpregnant Females

HormoneEffect of this compound Administration
ProgesteroneSignificant decrease in luteal phase levels.
17α-HydroxyprogesteroneSignificant decrease in luteal phase levels.
Estradiol (B170435)Variable effects, with some studies showing a decrease and others reporting less significant changes.

This table is a qualitative summary of findings from various research studies and is for informational purposes only.

Table 2: Inhibitory Activity of this compound on 3β-HSD in Different Tissues

TissueKi (inhibition constant)
PlacentaData not consistently reported in a comparable format across studies.
OvaryData not consistently reported in a comparable format across studies.
Adrenal GlandData not consistently reported in a comparable format across studies.

This table is intended to illustrate the type of data generated in academic research. Specific values can vary between studies and experimental conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31NO3 B027743 Epostane CAS No. 80471-63-2

Properties

IUPAC Name

(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-18-8-6-16-14(15(18)7-9-20(18,3)25)5-10-22-19(16,2)11-13(12-23)17(24)21(22,4)26-22/h14-16,24-25H,5-11H2,1-4H3/t14-,15-,16-,18-,19+,20-,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETKWEWBSMKADK-GSXVSZIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC45C3(CC(=C(C4(O5)C)O)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@]45[C@@]3(CC(=C([C@]4(O5)C)O)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80471-63-2
Record name Epostane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80471-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epostane [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080471632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPOSTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6375T36951
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Elucidation: Epostane As a Steroidogenesis Inhibitor

Effects on Other Steroidogenic Enzymes and Pathways

Studies have indicated that Epostane is a highly specific inhibitor of the 3β-HSD enzyme system. nih.gov Research has shown that it does not have a significant inhibitory effect on other key enzymes involved in the steroidogenesis cascade, such as 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.gov This specificity ensures that its pharmacological action is precisely targeted to the conversion step catalyzed by 3β-HSD, without directly interfering with other enzymatic reactions in the steroid synthesis pathway.

Table of Mentioned Compounds

Compound Name
17α-Hydroxypregnenolone
17α-Hydroxyprogesterone
Aldosterone (B195564)
Androstenedione (B190577)
Cholesterol
Cortisol
Dehydroepiandrosterone (B1670201) (DHEA)
This compound
Pregnenolone (B344588)
Progesterone (B1679170)

Pharmacological and Pharmacodynamic Investigations of Epostane

Modulation of Endogenous Steroid Hormone Biosynthesis and Secretion

Impact on Progesterone (B1679170) Synthesis and Circulating Levels

Epostane's primary mechanism of action is the direct inhibition of progesterone synthesis. nih.govwikipedia.org As an inhibitor of the 3β-HSD enzyme, it blocks the conversion of pregnenolone (B344588) into progesterone. wikipedia.orgwikipedia.org This leads to a measurable decrease in circulating progesterone levels in various research models.

Studies conducted in early human pregnancy have demonstrated that this compound administration leads to a suppression of serum progesterone. nih.govnih.gov The extent of this suppression is dependent on the treatment regimen. While a single dose may cause a transient decrease, prolonged administration over several days results in a more significant and sustained reduction in progesterone levels. nih.gov In one study, treatment with this compound resulted in a 73% rate of complete abortion in pregnancies of less than 49 days gestation, highlighting its potent effect on the hormonal environment required to maintain early pregnancy. nih.gov

In non-pregnant females, this compound also effectively reduces progesterone levels during the menstrual cycle. nih.gov Research has shown that treatment can decrease the mean area under the serum concentration curve (AUC) for progesterone during the luteal phase by approximately 45% at a dose of 150 mg/day, with a much more pronounced decrease observed at higher doses. nih.gov In-vitro studies using rat corpora lutea further confirmed that this compound significantly inhibits progesterone production. nih.gov

Table 1: Effect of this compound on Progesterone Levels in Female Subjects

Subject Group This compound Regimen Key Finding on Progesterone (P) Levels Source(s)
Early Pregnant Women 100 mg single dose Transient decrease in P, which rapidly recovered. nih.gov
Early Pregnant Women 100 mg x 4 for 5 days Sustained suppression of P. nih.gov
Non-Pregnant Women 150 mg/day for one cycle Luteal phase P AUC decreased by ~45%. nih.gov

Effects on Estradiol (B170435) and Other Gonadal Steroid Levels

The inhibition of the 3β-HSD enzyme by this compound also affects the synthesis of other gonadal steroids, including estradiol. nih.gov Since progesterone and androstenedione (B190577) serve as precursors for estrogens, blocking their formation inevitably impacts estradiol production.

In studies of early pregnancy, this compound treatment was associated with a decrease in circulating estradiol levels, which paralleled the fall in progesterone. nih.govnih.gov However, in non-pregnant women, the effect on estradiol appears to be more complex and highly dose-dependent. nih.gov A study administering 150 mg/day of this compound to healthy cycling women found that the mean total AUC of estradiol (E2) was somewhat higher than during control cycles. nih.gov Conversely, a higher dose of 600 mg/day resulted in a lower AUC for E2, and in some cases, led to anovulation with no hormonal signs of follicular development. nih.gov

This compound also reduces levels of 17α-hydroxyprogesterone (17-OHP), another steroid in the progestogen pathway. nih.gov The decrease in 17-OHP was observed alongside the reduction in progesterone in non-pregnant women, with the effect being more significant at higher doses of this compound. nih.gov

Table 2: Dose-Dependent Effects of this compound on Estradiol (E2) and 17α-hydroxyprogesterone (17-OHP) in Non-Pregnant Women

This compound Dose Effect on Estradiol (E2) AUC Effect on 17α-hydroxyprogesterone (17-OHP) AUC Source(s)
150 mg/day Mean total AUC was somewhat higher than control cycles. Mean luteal surge AUC decreased by ~45%. nih.gov

Differential Organ-Specific Steroidogenesis Inhibition (e.g., ovarian, placental, adrenal)

This compound's inhibitory action on the 3β-HSD enzyme is not confined to a single endocrine organ but affects various sites of steroidogenesis, including the ovaries, placenta, and adrenal glands. nih.govepa.gov Research indicates that this compound can interfere with both luteal and placental function, which are critical for maintaining pregnancy. nih.gov Studies have specifically shown its capacity to inhibit ovarian follicular steroidogenesis and progesterone production within the corpus luteum. nih.govnih.gov

The adrenal glands, which also express 3β-HSD for the synthesis of corticosteroids, are another potential target. vin.comepa.govkidshealth.org However, some clinical studies in humans have reported that cortisol levels, a primary glucocorticoid produced by the adrenal cortex, remained within the normal range during this compound treatment for pregnancy termination. nih.govnih.gov This suggests a potential for differential sensitivity or a dose-related effect, where the doses used were sufficient to inhibit ovarian and placental steroidogenesis without significantly impacting basal adrenal cortisol production. The placenta itself has unique aspects of steroidogenesis, such as not expressing the Steroidogenic Acute Regulatory Protein (StAR), which could contribute to differential effects of inhibitors compared to other steroidogenic tissues. nih.gov

Pharmacokinetic and Metabolic Profile in Research Models

Comparative Metabolism and Bioavailability Studies with Related Compounds (e.g., Trilostane)

Trilostane is another competitive inhibitor of the 3β-HSD enzyme, structurally and functionally related to this compound. vin.com Studies on Trilostane provide a basis for comparison, although direct comparative pharmacokinetic investigations with this compound are limited.

Trilostane is administered orally and is rapidly absorbed, with peak plasma concentrations occurring between 1.5 and 2 hours in dogs and 2 to 6 hours in humans. nih.gov It undergoes hepatic metabolism to its primary active metabolite, 17-ketotrilostane. vin.comnih.gov In humans, Trilostane is eliminated from the bloodstream within 6-8 hours. nih.gov

Pharmacokinetic data for this compound comes from a study in rabbits. nih.gov After intragastric administration, this compound reached a maximum concentration (Cmax) at approximately 1.8 hours, which is comparable to the time to peak concentration observed for Trilostane in other species. nih.gov The elimination half-life (T1/2β) of this compound in this model was 6.6 hours. nih.gov This suggests a similarly rapid absorption profile to Trilostane, though metabolic pathways and elimination rates may differ between the compounds and across species.

Table 3: Comparative Pharmacokinetic Parameters of this compound and Trilostane

Compound Research Model Route Time to Peak Concentration (Tmax) Elimination Half-Life / Duration Source(s)
This compound Rabbit Intragastric 1.8 +/- 0.5 hours T1/2β: 6.6 +/- 1.5 hours nih.gov
Trilostane Dog Oral 1.5 - 2 hours Returns to baseline within 18 hours.

| Trilostane | Human | Oral | 2 - 6 hours | Eliminated from bloodstream within 6-8 hours. | nih.gov |

Tissue Distribution and Selective Localization in Endocrine Glands

Specific studies detailing the tissue distribution and selective localization of this compound are not extensively available. However, its distribution can be inferred from its known mechanism of action and its observed effects on specific endocrine organs. As an inhibitor of 3β-HSD, this compound is expected to localize in tissues where this enzyme is highly expressed. vin.com

The primary sites of steroidogenesis, and therefore high 3β-HSD expression, include the adrenal glands, ovaries, testes, and, during pregnancy, the placenta. epa.govunsw.edu.au Research confirms that this compound acts on the corpus luteum and the placenta to inhibit progesterone synthesis, indicating its distribution to these tissues. nih.govnih.govnih.gov Within the cell, 3β-HSD has been identified in the mitochondria and endoplasmic reticulum of steroidogenic cells, suggesting that this compound must penetrate these subcellular compartments to exert its inhibitory effect. nih.gov

Applications in Reproductive Biology Research

Modulation of Ovarian Function and Physiology

Epostane's primary mechanism of action, the inhibition of progesterone (B1679170) synthesis, directly impacts ovarian function. Research has explored its effects on follicular development, ovulation, and the function of the corpus luteum.

While direct research focusing specifically on the effects of this compound on granulosa cell proliferation is limited, the broader context of hormonal regulation of these cells is well-established. Granulosa cells are critical for follicular development, and their proliferation is influenced by various hormones. For instance, studies on selective estrogen receptor modulators (SERMs) have shown that chronic hormonal stimulation can lead to proliferative changes in ovarian granulosa cells in rats. nih.gov Given that this compound alters the hormonal milieu by decreasing progesterone production, it is plausible that it could indirectly influence granulosa cell activity. However, dedicated studies are required to elucidate the precise effects of this compound on the proliferation of these cells.

This compound has been demonstrated to be a potent inhibitor of ovulation. Studies in rats have shown that this compound can block both spontaneous and gonadotropin-induced ovulation. nih.gov This inhibitory effect is directly linked to its role as an inhibitor of 3β-hydroxysteroid dehydrogenase, which is essential for progesterone synthesis. nih.govnih.gov Research indicates that progesterone is a prerequisite for ovulation, and by blocking its synthesis, this compound effectively prevents the rupture of the follicle and the release of the ovum. nih.gov

The antiovulatory action of this compound is dose-dependent. In gonadotropin-primed immature rats, this compound inhibited ovulation in a dose-related manner. nih.govnih.gov Furthermore, the inhibitory effect of this compound on ovulation can be reversed by the administration of exogenous progesterone, confirming that its mechanism of action is the suppression of progesterone synthesis. nih.gov A study in immature rats showed that the maximum inhibition of ovulation occurred when this compound was administered 3 hours after human chorionic gonadotropin (hCG) injection. nih.gov

Table 1: Effect of this compound on Ovulation in Gonadotropin-Primed Immature Rats

Treatment Group Ovulation Inhibition Reversibility with Progesterone Reference
This compound Dose-dependent inhibition Yes nih.govnih.gov
Control No inhibition Not Applicable nih.govnih.gov

The corpus luteum, formed after ovulation, is the primary source of progesterone during the luteal phase of the menstrual cycle and early pregnancy. youtube.com this compound's inhibitory effect on progesterone synthesis directly impacts the function of the corpus luteum. In vitro studies using guinea pig corpora lutea have shown that this compound can significantly inhibit both basal and hCG-stimulated progesterone production. nih.gov

Research in rhesus monkeys has further substantiated these findings. Administration of this compound during the luteal phase of the menstrual cycle resulted in a dose-related inhibition of normal luteal phase progesterone levels. nih.gov The compound also reduced elevated progesterone levels in animals treated with hCG, indicating a direct action on the corpus luteum. nih.gov By suppressing progesterone output, this compound interferes with the primary function of the corpus luteum, which can lead to functional luteolysis, the process of corpus luteum regression. nih.gov This interference with corpus luteum function has been a key area of investigation for its potential as an interceptive agent in early pregnancy. nih.govnih.govnih.govnih.gov

The maturation of the oocyte is a complex process influenced by the follicular environment, including steroid hormones. Research has explored the impact of inhibiting progesterone synthesis with this compound on the developmental potential of the oocyte. One study investigating the in vitro maturation of cumulus-oocyte complexes (COCs) found that the presence of this compound in the maturation medium had a discernible effect on subsequent embryonic development. researchgate.net While the study's primary focus was on other factors, it highlighted the intricate role of follicular steroidogenesis in determining oocyte quality. The process of oocyte maturation is known to be influenced by progesterone, and therefore, a compound like this compound that blocks its synthesis can serve as a tool to understand these regulatory mechanisms better. nih.gov

Uterine and Endometrial Responses to this compound

The uterus and its lining, the endometrium, are highly responsive to hormonal changes, particularly to progesterone. This compound's ability to induce a state of "progesterone withdrawal" has been utilized in research to understand the hormone's role in uterine contractility and the maintenance of pregnancy.

During pregnancy, the myometrium, the muscular layer of the uterus, is maintained in a state of relative quiescence to allow for fetal development. researchgate.net Progesterone is a key hormone responsible for this uterine relaxation. researchgate.net this compound, by inhibiting progesterone synthesis, effectively removes this quiescent influence, leading to increased uterine contractility. nih.govnih.gov

Studies in first-trimester pregnant women have shown that treatment with this compound leads to a significant increase in uterine activity. nih.gov This is attributed to the withdrawal of progesterone's inhibitory effect, which sensitizes the myometrium to endogenous stimulants like oxytocin (B344502) and prostaglandins (B1171923). nih.govnih.gov Research has demonstrated a significant inverse correlation between post-treatment progesterone levels and uterine activity. nih.gov This effect of this compound on myometrial contractility has been investigated for its potential to potentiate the action of exogenous uterine stimulants used for the termination of pregnancy. nih.govnih.gov

Table 2: Effect of this compound on Uterine and Hormonal Parameters in First Trimester Pregnancy

Parameter Effect of this compound Treatment Reference
Serum Progesterone Significant decrease nih.govnih.gov
Serum Estradiol (B170435) Significant decrease nih.govnih.gov
Uterine Activity Significantly greater nih.gov
Sensitivity to Oxytocics Increased nih.gov

Decidual and Endometrial Sensitivity to Progesterone Withdrawal

Progesterone is a crucial hormone for transforming the endometrium into a receptive state for embryo implantation and maintaining pregnancy. nih.govdrugbank.com The process of decidualization, the transformation of endometrial stromal cells, is essential for a successful pregnancy and is driven by progesterone. The withdrawal of progesterone support initiates a cascade of inflammatory and proteolytic events within the endometrium, leading to menstruation in a non-conception cycle.

This compound functions as a potent inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system. wikipedia.orgnih.gov This enzyme is critical for the biosynthesis of progesterone from its precursor, pregnenolone (B344588). wikipedia.org By blocking this enzymatic step, this compound effectively reduces the synthesis and circulating levels of progesterone, thereby mimicking the natural progesterone withdrawal that occurs at the end of the luteal phase. nih.govnih.gov This induced state of progesterone deficiency renders the endometrium incapable of supporting a pregnancy. Research on non-pregnant females demonstrated that this compound administration significantly decreases the mean area under the curve for serum progesterone levels. nih.gov This chemically induced withdrawal of progesterone support makes this compound a subject of research for understanding the precise molecular and cellular pathways that are sensitive to hormonal fluctuations in the endometrium and decidua.

Research in Pregnancy Physiology and Termination Mechanisms

Antiprogestogenic Activity in Gestation Maintenance

The primary mechanism of this compound is its antiprogestogenic activity, achieved by inhibiting progesterone synthesis. wikipedia.orgwikipedia.org Progesterone is indispensable for maintaining uterine quiescence and supporting the continuation of pregnancy. wikipedia.org By competitively inhibiting the 3β-HSD enzyme, this compound curtails the production of progesterone by both the corpus luteum and the placenta. nih.govnih.gov This suppression of progesterone biosynthesis disrupts the hormonal signaling required to sustain gestation. wikipedia.orgnih.gov

Studies have shown that this inhibition leads to a significant fall in serum progesterone concentrations, which is incompatible with the maintenance of an early pregnancy. nih.govnih.gov This direct interference with a key pathway in steroidogenesis confirms this compound's function as a potent inhibitor of ovarian and placental steroid production, making it a key tool in research on the physiological requirements of early gestation. nih.gov

Induction of Parturition and Abortion Pathways

The antiprogestogenic action of this compound has been directly applied in research on the induction of abortion. By blocking progesterone synthesis, this compound effectively terminates the hormonal support for an established pregnancy, leading to the initiation of pathways that result in expulsion. nih.govnih.gov

Clinical research has investigated this compound as an abortifacient agent in early human pregnancy. Studies have documented successful pregnancy termination, with outcomes dependent on the administration regimen. These studies confirm that the compound can effectively induce abortion by creating a state of progesterone deficiency. nih.govnih.gov

Interactive Table: this compound Research Findings in Early Pregnancy Termination

Study FocusOutcomeCompletion Rate (Among Those Who Aborted)Reference
Early first trimester abortion84% complete abortion rate90% nih.gov
Abortifacient effects with prolonged treatment8 out of 10 women abortedNot Specified nih.gov

Interplay with Other Reproductive Modulators (e.g., Prostaglandins, Oxytocin, Mifepristone)

The efficacy of reproductive modulation is often enhanced by combining agents with different mechanisms of action. Research has explored the interplay between this compound and other critical reproductive modulators like prostaglandins, oxytocin, and the progesterone receptor antagonist, mifepristone (B1683876).

Progesterone is understood to inhibit myometrial responsiveness to stimulants like prostaglandins and oxytocin. nih.gov Antiprogestins, by counteracting progesterone's effects, can increase the sensitivity of the uterus to these agents. nih.govresearchgate.net For instance, mifepristone, which blocks the progesterone receptor, is known to sensitize the myometrium to the contractile effects of prostaglandins, a combination widely used for medical abortion. researchgate.netmedscape.comnih.gov

Similarly, this compound has been shown to increase myometrial responsiveness to oxytocin and prostaglandins in animal models. nih.gov Although it may only be partially effective at inducing parturition on its own, its ability to "prime" or condition the uterus makes it a subject of interest. nih.gov This sensitizing effect allows for subsequent administration of agents like prostaglandins or oxytocin to be more effective at inducing uterine contractions. nih.govmedscape.com

Research in rats has specifically investigated the combination of this compound with the progesterone receptor antagonist mifepristone (RU 486). This research found a synergistic effect, where the combination was highly effective in terminating pregnancy, even when the dose of this compound alone was not sufficient to significantly lower serum progesterone levels. This suggests a complex interplay that goes beyond simple progesterone depletion combined with receptor blockade.

Preclinical and in Vivo Model Research with Epostane

Animal Models for Reproductive Studies

The study of epostane in diverse animal models has been instrumental in understanding its impact on steroidogenesis and pregnancy. These models, ranging from small rodents to large mammals, have allowed for a comprehensive evaluation of its physiological effects.

Rodent models have been fundamental in the initial characterization of this compound's effects on the reproductive system.

Rats: In rats, this compound has been shown to inhibit both spontaneous and gonadotropin-induced ovulation. nih.gov This effect is attributed to the suppression of progesterone (B1679170) synthesis, a critical prerequisite for ovulation. nih.gov Studies have demonstrated that the administration of progesterone can reverse the anovulatory effects of this compound. nih.gov Furthermore, research in rats has explored the synergistic effects of this compound with other agents for pregnancy termination. nih.gov When used in combination with RU 486, this compound potentiated the pregnancy-terminating activity of the antiprogestin, leading to complete resorption of fetuses. nih.gov Interestingly, this synergistic action was observed even at a dose of this compound that did not significantly lower serum progesterone levels when administered alone, suggesting a mechanism that may not be solely dependent on reduced progesterone secretion. nih.gov

Mice: Research in mice has contributed to the understanding of this compound's role in inducing preterm birth. nih.gov Along with rats and sheep, mice have been a common model for studying the induction of preterm labor through antiprogestational agents like this compound. nih.gov

Guinea Pigs: The guinea pig is considered a relevant model for human parturition due to certain physiological similarities in gestation. nih.govresearchgate.net While specific studies focusing solely on this compound in guinea pigs are less prominent in the reviewed literature, the model's characteristic of maintained high progesterone levels throughout gestation makes it a valuable subject for research on progesterone withdrawal mechanisms. researchgate.net

Table 1: Summary of this compound Research Findings in Rodent Models

Rodent ModelKey Research AreaObserved Effects of this compoundReference
RatOvulationInhibited spontaneous and gonadotropin-induced ovulation. nih.gov
RatPregnancy TerminationPotentiated the effects of RU 486, leading to complete fetal resorption. nih.gov
MousePreterm BirthUsed as a model for inducing preterm labor. nih.gov

Large animal models offer physiological parallels to humans that are crucial for translational research.

Sheep: In pregnant ewes, this compound induces a rapid and significant decline in progesterone concentrations, leading to uterine activity characteristic of the final stages of labor. nih.gov This progesterone withdrawal, even without a subsequent rise in estrogen, is sufficient to induce cervical softening. nih.gov The effects of this compound on uterine activity and cervical softening can be prevented by inhibiting prostaglandin (B15479496) synthesis, highlighting the role of prostaglandins (B1171923) in mediating these changes. nih.gov Sheep have been a classical model for studying parturition, and research with this compound has contributed to the understanding of endocrine-driven preterm birth. nih.gov

Swine: this compound has been investigated for its ability to induce farrowing in sows. nih.gov Administration of this compound late in gestation effectively lowers peripheral progesterone levels and induces parturition. nih.gov Research has shown that both oral and subcutaneous administration can successfully induce farrowing without adversely affecting the sow or the litter. nih.gov The use of exogenous hormones to manipulate the estrous cycle is a key management strategy in swine production. uky.edu

Dogs: In mated female dogs, oral administration of this compound has been shown to be an effective and safe method for intercepting unwanted pregnancy. nih.govcabidigitallibrary.org The treatment leads to a significant decrease in progesterone concentrations and a lower incidence of whelping compared to placebo-treated controls. nih.govcabidigitallibrary.org Importantly, the reproductive performance of bitches in the subsequent estrus cycle is not affected by the treatment. nih.govcabidigitallibrary.org Studies have also explored the use of this compound to experimentally induce a temporary progesterone deficiency to investigate the pathogenesis of cystic endometrial hyperplasia (CEH), although this compound alone did not induce CEH, suggesting other factors are involved. nih.gov

Rhesus Monkeys: While specific detailed studies on this compound in rhesus monkeys were not prevalent in the initial search, non-human primates are invaluable models for reproductive research due to their close phylogenetic relationship to humans.

Table 2: Overview of this compound Research in Large Animal Models

Large Animal ModelPrimary Area of InvestigationKey Findings with this compoundReference
SheepParturition and Cervical SofteningInduced progesterone withdrawal, leading to uterine activity and cervical softening. nih.gov
SwineInduction of FarrowingEffectively lowered progesterone and induced parturition without adverse effects on the sow or litter. nih.gov
DogPregnancy TerminationDemonstrated efficacy in terminating pregnancy with no impact on subsequent reproductive performance. nih.govcabidigitallibrary.org
DogCystic Endometrial Hyperplasia (CEH)Experimentally created progesterone deficiency did not induce CEH, suggesting a more complex etiology. nih.gov

The study of this compound has significantly advanced the understanding of the hormonal control of parturition and the mechanisms underlying preterm birth. Research in animal models, particularly sheep, mice, and rats, has established that antiprogestational agents like this compound are successful in inducing preterm birth. nih.gov This body of work has been central to the "progesterone withdrawal" theory of parturition, where a decrease in progesterone's influence on the myometrium is a key trigger for the onset of labor. nih.gov this compound-induced models have allowed researchers to dissect the downstream effects of progesterone withdrawal, such as the increase in prostaglandin synthesis and subsequent uterine contractions and cervical ripening. nih.gov

In Vitro and Ex Vivo Systemic Investigations

In vitro and ex vivo systems provide controlled environments to investigate the direct cellular and tissue-level effects of this compound, complementing the findings from in vivo animal studies.

Granulosa Cells: Studies in rat ovarian granulosa cells have shown that changes in cholesterol biosynthesis are linked to the expression of apolipoprotein E, which may play a role in regulating cholesterol utilization for steroidogenesis. While not directly mentioning this compound, this research provides context for the intricate regulation of steroid hormone production in these cells.

MA-10 Cells: The MA-10 mouse Leydig tumor cell line is a widely used model for studying the regulation of steroidogenesis. nih.govnih.govresearchgate.net In MA-10 cells, this compound, in combination with other inhibitors, has been shown to reduce progesterone synthesis by nearly 85%. oup.com These cells produce progesterone in response to stimuli like human chorionic gonadotropin (hCG), and research has demonstrated that they also metabolize progesterone into other steroids, such as 20α-dihydroprogesterone. oup.com The use of this compound in this cell line helps to elucidate the specific enzymatic steps involved in steroid biosynthesis. oup.com

Breast Tumor Cells: The role of progestins in breast cancer is complex. nih.gov While some studies suggest progestins can inhibit cell growth, others link them to increased breast cancer incidence. nih.gov Research in breast cancer cell lines has shown that progestins, in combination with estrogens, can shift cell metabolism towards a more glycolytic and lipogenic phenotype. nih.gov Although direct studies with this compound in these specific metabolic pathways were not highlighted, the investigation of progesterone synthesis inhibitors is relevant to understanding the impact of progesterone on breast cancer cell biology.

Table 3: this compound Research in Cell Culture Models

Cell ModelFocus of StudyObserved Effect of this compound/RelevanceReference
MA-10 Leydig CellsSteroidogenesisIn combination with other inhibitors, significantly reduced progesterone synthesis, clarifying enzymatic pathways. oup.com
Breast Tumor CellsHormone-driven MetabolismInhibition of progesterone synthesis is a key area of investigation to understand the role of progesterone in breast cancer. nih.govnih.gov

Ex vivo tissue explant models allow for the study of organ responses in a more physiologically relevant context than isolated cell cultures. In sheep, ex vivo measurements of cervical tissue extensibility have confirmed that the cervix softens considerably following this compound-induced progesterone withdrawal. nih.gov This demonstrates a direct effect of the hormonal changes initiated by this compound on the physical properties of the cervical tissue, a critical event in preparation for parturition. nih.gov

Comparative Academic Analyses and Research Methodologies

Comparative Studies with Other Steroidogenesis Inhibitors and Antagonists

To better understand the unique properties of Epostane, researchers have frequently compared it with other agents that modulate steroid hormone pathways, such as Mifepristone (B1683876) and Trilostane.

This compound and Trilostane both function as inhibitors of 3β-hydroxysteroid dehydrogenase, a crucial enzyme in the biosynthesis of various steroid hormones. scbt.com However, their tissue-specific affinities differ. Research suggests that this compound preferentially inhibits steroid synthesis in the placenta and ovaries, while Trilostane has a more pronounced effect on adrenal steroidogenesis. nih.gov This distinction is critical in determining their respective applications and physiological consequences. For instance, in studies on the termination of pregnancy, this compound's primary action is the inhibition of progesterone (B1679170) synthesis at the placental and luteal levels. nih.govnih.gov

In contrast, Mifepristone (RU 486) operates through a different mechanism, acting as a progesterone receptor antagonist. nih.govnih.gov It competitively blocks the binding of progesterone to its receptors, thereby preventing the hormone from exerting its biological effects necessary for maintaining pregnancy. nih.govnih.gov

Clinical comparisons have highlighted these distinctions. In a study on early pregnancy termination, this compound, a progesterone synthesis inhibitor, was compared with Mifepristone, a progesterone receptor blocker. nih.gov While both were found to be effective abortifacients, the study noted differences in efficacy rates and side effect profiles. nih.gov For example, nausea was reported more commonly in individuals treated with this compound. nih.gov

The differing mechanisms also lead to distinct hormonal profiles. This compound administration leads to a significant decrease in circulating progesterone and, to a lesser extent, estradiol (B170435) levels, while cortisol levels generally remain unaffected. nih.govnih.govnih.gov Mifepristone, by blocking progesterone receptors, does not directly inhibit steroid production but can lead to a compensatory increase in cortisol levels at higher doses due to its antiglucocorticoid activity. nih.gov

Trilostane's primary application has been in the management of hyperadrenocorticism, where it inhibits adrenal cortisol production. nih.gov While both this compound and Trilostane target the same enzyme, the preferential site of action dictates their primary clinical and research uses. In one in vitro study, Trilostane was shown to influence pregnenolone (B344588) metabolism in the adrenal cortex in a dose- and time-dependent manner, while the metabolism of both pregnenolone and dehydroepiandrosterone (B1670201) in the corpora lutea was unaffected. dntb.gov.ua

Table 1: Comparative Mechanisms of this compound, Mifepristone, and Trilostane

CompoundPrimary Mechanism of ActionPrimary Target Tissue/SystemKey Physiological Outcome
This compound Inhibition of 3β-hydroxysteroid dehydrogenase (3β-HSD)Placenta and OvariesInhibition of progesterone synthesis
Mifepristone Progesterone receptor antagonistProgesterone target tissues (e.g., endometrium)Blockade of progesterone action
Trilostane Inhibition of 3β-hydroxysteroid dehydrogenase (3β-HSD)Adrenal GlandsInhibition of cortisol synthesis

Research has explored the potential for synergistic or additive effects when this compound is used in combination with other compounds. A notable example is its use with prostaglandins (B1171923) for pregnancy termination. Studies have shown that a critical degree of progesterone suppression induced by this compound appears to sensitize the myometrium to the contractile effects of exogenous prostaglandins. This combined regimen has been demonstrated to be an effective method for early pregnancy termination.

Furthermore, a study in rats investigated the combined use of this compound and Mifepristone (RU 486) for pregnancy termination. The results indicated a synergistic action, where the combination of the two drugs was effective at doses where each compound administered alone was not fully effective. nih.gov Interestingly, the synergistic effect was observed even at a dose of this compound that did not cause a highly significant reduction in serum progesterone levels when used alone, suggesting that the synergy may not solely depend on the dual mechanism of reduced progesterone secretion and receptor blockade. nih.gov The potential for combining antiprogestins and prostaglandins has also been suggested to achieve more rapid and efficient outcomes. nih.gov

Advanced Methodologies Employed in this compound Research

A range of sophisticated techniques has been instrumental in characterizing the biochemical and physiological effects of this compound.

Biochemical assays are fundamental to understanding the impact of this compound on steroidogenesis. Radioimmunoassay (RIA) has been a widely used method for the sensitive and specific quantification of hormones in biological fluids, such as serum. nih.govlaskerfoundation.orgnumberanalytics.comyoutube.com In this compound research, RIA is crucial for measuring the concentrations of progesterone, estradiol, and cortisol to assess the compound's inhibitory effects on steroid synthesis. nih.govnih.govnih.gov The principle of RIA involves the competitive binding of a radiolabeled antigen and an unlabeled antigen to a limited amount of a specific antibody. laskerfoundation.orgyoutube.com

High-Performance Liquid Chromatography (HPLC) is another powerful analytical technique employed in studies involving steroidogenesis inhibitors. nih.govyoutube.commdpi.comresearchgate.netjchemrev.com HPLC is used for the separation, identification, and quantification of various compounds, including drugs and their metabolites, in biological samples. In the context of this compound and related compounds like Trilostane, HPLC methods have been developed to measure their concentrations in plasma and other tissues, providing valuable pharmacokinetic data. nih.govresearchgate.net

The examination of tissue structure provides critical insights into the physiological effects of this compound. Histological analysis involves the microscopic study of tissue sections to observe changes at the cellular level. In this compound research, this methodology has been applied to endocrine tissues such as the ovaries, placenta, and adrenal glands.

For instance, histological studies of the ovaries after treatment with hormonal agents can reveal changes in follicular development, the presence of corpora lutea, and signs of atresia. nih.govnih.govresearchgate.netijpo.co.in Morphological assessments of the adrenal glands can show alterations in the different cortical zones, such as the zona fasciculata and zona reticularis, which are involved in steroid production. youtube.comwho.intnih.govyoutube.comyoutube.com Similarly, morphological changes in the placenta can be examined to understand the impact of compounds like this compound on its structure and function.

To understand the effects of this compound at the molecular level, researchers employ various techniques to analyze the expression of key enzymes and receptors. These methods allow for the quantification of gene expression, providing a more in-depth understanding of the compound's mechanism of action.

Techniques such as Polymerase Chain Reaction (PCR) and Western Blotting are used to study the expression of the 3β-hydroxysteroid dehydrogenase enzyme. frontiersin.orgresearchgate.net These methods can determine whether this compound treatment leads to changes in the amount of 3β-HSD mRNA or protein, respectively.

Furthermore, the expression of progesterone receptors can be analyzed to assess the downstream effects of altered progesterone levels. nih.govnih.govumn.eduresearchgate.net Studies on progesterone receptor expression often utilize methods like immunohistochemistry or analysis of mRNA levels to determine how tissues might adapt to the hormonal changes induced by this compound. nih.govumn.edu The investigation of gene expression of enzymes involved in steroid metabolism, such as 11β-hydroxysteroid dehydrogenase, can also provide insights into the broader endocrine effects of such compounds. mdpi.complos.orgwada-ama.org

Future Directions and Unanswered Questions in Epostane Research

Further Elucidation of Enzyme-Inhibitor Interaction Nuances

A significant area for future investigation is the detailed molecular mechanics of Epostane's interaction with 3β-HSD. It is known that this compound functions as a competitive inhibitor, selectively binding to the enzyme's active site and disrupting the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-ketosteroids. scbt.comnih.govnih.gov This leads to an accumulation of precursor steroids. scbt.com However, the nuances of this interaction, particularly concerning the different isozymes of 3β-HSD, warrant more profound exploration.

In humans, two primary isozymes exist: 3β-HSD type 1 (3β-HSD1) and type 2 (3β-HSD2), encoded by the HSD3B1 and HSD3B2 genes, respectively. wikipedia.org Research has demonstrated that this compound exhibits significant selectivity, with a much higher affinity for 3β-HSD1. nih.gov Studies using recombinant human breast tumor MCF-7 cells that express either 3β-HSD1 or 3β-HSD2 have quantified this preference. This compound inhibits the DHEA-induced proliferation of the 3β-HSD1 expressing cells with a 12-fold lower IC₅₀ value compared to the cells expressing 3β-HSD2. nih.gov This differential inhibition is a critical aspect that remains only partially understood at the structural level.

Table 1: Inhibitory Concentration (IC₅₀) of this compound on Human 3β-HSD Isozymes in MCF-7 Cells

Cell LineTarget IsozymeThis compound IC₅₀
MCF-7 Tet-off 3β-HSD1 aromatase3β-HSD10.2 µM
MCF-7 Tet-off 3β-HSD2 aromatase3β-HSD22.4 µM
Data sourced from studies on recombinant human breast tumor cell lines. nih.gov

Unanswered questions include:

What specific amino acid residues in the active sites of 3β-HSD1 and 3β-HSD2 account for the 12- to 16-fold difference in inhibition by this compound? nih.gov

How does the competitive inhibition of 3β-HSD1 versus the noncompetitive inhibition of 3β-HSD2 by this compound manifest at a three-dimensional structural level? nih.gov

Do species-specific variations in 3β-HSD isoforms, such as the multiple types found in rodents, influence this compound's inhibitory profile, and what can this tell us about the enzyme's evolution and function? mdpi.com

Advanced techniques such as X-ray co-crystallography of this compound bound to each isozyme, computational docking simulations, and site-directed mutagenesis could provide definitive answers to these questions, refining our understanding of steroid metabolism regulation. scbt.com

Expanding the Scope of Endocrine Pathway Deconvolution using this compound as a Probe

This compound's role as a selective 3β-HSD inhibitor makes it an invaluable tool for dissecting the complex networks of steroid metabolism. scbt.com By acutely blocking a specific enzymatic step, researchers can study the downstream physiological consequences and untangle the roles of individual steroids. For instance, its ability to dramatically lower progesterone (B1679170) levels has been well-documented in studies exploring pregnancy termination. nih.govnih.gov In one study, treatment led to a decrease in mean progesterone levels from 76 nmol/L to 16 nmol/L by day 7 in women who subsequently aborted. nih.gov

Future research could systematically apply this compound to various physiological and pathological models to deconvolve endocrine pathways with greater precision. This includes:

Investigating Steroid-Dependent Cancers: Given its preferential inhibition of 3β-HSD1, which is expressed in tissues like the breast and prostate, this compound can be used in preclinical models to explore the specific contribution of this isozyme to tumor growth and progression. nih.govmdpi.com

Neurosteroid Research: The brain synthesizes its own steroids (neurosteroids), which modulate neuronal function. Using this compound in brain slice preparations or animal models could help elucidate the role of 3β-HSD in the local synthesis of neuroactive steroids and their impact on mood, cognition, and behavior.

Adrenal and Gonadal Physiology: While 3β-HSD2 is the predominant isozyme in the adrenal glands and gonads, the high doses at which this compound can inhibit this isozyme could be used to create acute models of adrenal or gonadal insufficiency, allowing for the study of compensatory mechanisms and the roles of precursor steroids. nih.govmdpi.com

By creating a temporary and reversible chemical knockout of 3β-HSD activity, this compound allows for the study of endocrine feedback loops and metabolic fluxes in a dynamic way that is not always possible with genetic models.

Potential for Novel Research Probes and Translational Insights from this compound Studies

The unique structure and selective activity of this compound provide a foundation for the development of next-generation research tools. Its chemical scaffold could be modified to create even more specific inhibitors or probes with novel functionalities. For example, attaching a fluorescent tag or a biotin (B1667282) molecule to an this compound derivative could allow for the visualization and isolation of 3β-HSD enzymes within cells and tissues, providing insights into their subcellular localization and protein-protein interactions.

The insights gained from this compound research also have significant translational potential. nih.gov The demonstration that selectively inhibiting 3β-HSD1 is sufficient to block the proliferation of certain breast cancer cells in vitro is a prime example. nih.gov This finding suggests that developing highly specific 3β-HSD1 inhibitors, inspired by the structure of this compound but designed to minimize off-target effects on 3β-HSD2, could be a viable therapeutic strategy for hormone-sensitive cancers. nih.gov Such a strategy would aim to block local estrogen production within the tumor while sparing systemic cortisol and aldosterone (B195564) synthesis in the adrenal gland, a significant advantage over less selective inhibitors.

Further research focusing on the translational applications of this compound-related findings could bridge the gap between basic science discoveries and clinical applications, ultimately turning a deeper understanding of steroid synthesis into novel therapeutic interventions. nih.gov

Q & A

Q. What experimental protocols are recommended for assessing Epostane's inhibitory effects on 3β-hydroxysteroid dehydrogenase (3β-HSD) in vitro?

To evaluate this compound's inhibition of 3β-HSD, researchers should:

  • Use enzyme activity assays (e.g., spectrophotometric or fluorometric methods) to measure substrate conversion rates, with progesterone production as a key endpoint .
  • Include controls for baseline enzyme activity (e.g., untreated cells or recombinant 3β-HSD) and validate results using known inhibitors (e.g., trilostane) for comparative analysis .
  • Employ cell lines such as human placental microsomes or hormone-dependent cancer models (e.g., breast cancer cell lines) to replicate physiological conditions .
  • Quantify progesterone levels via ELISA or LC-MS, ensuring calibration with standard curves .

Q. How should researchers design dose-response studies to determine this compound's IC50 in enzymatic inhibition assays?

  • Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture sigmoidal dose-response curves.
  • Normalize data to untreated controls and apply nonlinear regression models (e.g., four-parameter logistic equation) to calculate IC50 values .
  • Replicate experiments across independent biological triplicates to account for intra-assay variability .
  • Validate findings with orthogonal methods, such as molecular docking studies to confirm binding affinity to 3β-HSD .

Advanced Research Questions

Q. What methodologies can resolve contradictions in reported efficacy of this compound across hormone-dependent cancer models?

Contradictory findings (e.g., variable inhibition in breast vs. prostate cancer models) may arise from differences in:

  • Isoenzyme specificity : Human 3β-HSD1 (targeted by this compound) vs. 3β-HSD2, which has distinct tissue expression . Use siRNA knockdown or isoform-specific assays to isolate effects.
  • Cell microenvironment : Stromal interactions or paracrine signaling may modulate progesterone synthesis. Co-culture systems or 3D tumor spheroids can improve physiological relevance .
  • Data normalization : Standardize outcomes to per-cell protein content or housekeeping genes to mitigate variability .

Q. How can researchers optimize in vivo models to study this compound's therapeutic potential for hormone-dependent cancers?

  • Model selection : Use xenografts of 3β-HSD1-overexpressing tumors in immunodeficient mice, with progesterone receptor (PR)-positive status confirmed via immunohistochemistry .
  • Dosing regimens : Pharmacokinetic studies are critical due to this compound's short half-life. Consider sustained-release formulations or osmotic pumps for stable plasma concentrations .
  • Endpoint validation : Measure tumor regression alongside serum progesterone and corticosterone levels to assess systemic vs. localized effects .

Q. What statistical approaches are appropriate for analyzing this compound's dual role in progesterone suppression and off-target adrenal effects?

  • Multivariate analysis : Use ANOVA or mixed-effects models to disentangle direct enzyme inhibition from secondary hormonal feedback (e.g., ACTH-driven adrenal compensation) .
  • Time-series data : Apply longitudinal analysis to track dynamic changes in hormone levels during chronic this compound administration .
  • Power calculations : Ensure adequate sample sizes to detect clinically meaningful effect sizes, given inter-individual variability in steroidogenesis .

Methodological and Ethical Considerations

Q. How should researchers address reproducibility challenges when replicating this compound studies across laboratories?

  • Detailed protocols : Adhere to the Beilstein Journal of Organic Chemistry guidelines, including full experimental descriptions in supplementary materials (e.g., buffer compositions, incubation times) .
  • Reference standards : Use commercially available this compound with batch-specific HPLC purity reports (>98%) and store aliquots at -80°C to prevent degradation .
  • Inter-lab collaborations : Share raw data via repositories (e.g., Zenodo) and participate in ring trials to validate assay robustness .

Q. What ethical frameworks apply to preclinical studies investigating this compound's teratogenic risks?

  • Animal welfare : Follow ARRIVE 2.0 guidelines for humane endpoints and minimize cohort sizes via Bayesian adaptive design .
  • Human tissue use : For ex vivo studies (e.g., placental microsomes), obtain informed consent and ethical approval per institutional review boards (IRBs) .

Data Interpretation and Theoretical Integration

Q. How can computational modeling enhance understanding of this compound's enzyme inhibition kinetics?

  • Molecular dynamics simulations : Map this compound's binding to 3β-HSD1 active sites, using crystallographic data (e.g., PDB ID 3HSD) to identify critical residues like Pro195 .
  • Systems biology : Integrate enzyme kinetics with whole-cell metabolic models to predict downstream impacts on steroidogenesis .

Q. What strategies validate this compound's selectivity over related enzymes (e.g., 17β-HSD or 11β-HSD)?

  • Panel screening : Test this compound against recombinant isoforms in high-throughput assays .
  • Structural analysis : Compare binding affinities via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.